Ethyl 2-ethoxy-4-[2-[[1-[2-[3-(2-methoxyethyl)piperidin-1-yl]phenyl]-3-methylbutyl]amino]-2-oxoethyl]benzoate
Description
Ethyl 2-ethoxy-4-[2-[[1-[2-[3-(2-methoxyethyl)piperidin-1-yl]phenyl]-3-methylbutyl]amino]-2-oxoethyl]benzoate is a synthetic benzoate ester derivative with a complex structure featuring a piperidinylphenyl moiety, an ethoxy group, and a 3-methylbutyl chain. Its IUPAC name and synonyms are extensively documented in pharmaceutical references, including Clarke’s Analysis of Drugs and Poisons . The compound is identified by CAS number 135062-02-1 and molecular formula C27H36N2O4 (molecular weight: 452.59 g/mol) .
Structurally, it combines a benzoate core with a 2-ethoxy substitution and an extended side chain containing a piperidine ring modified by a 2-methoxyethyl group. Proprietary names such as Novonorm and Prandin indicate its therapeutic relevance, likely in diabetes management due to structural parallels with known antidiabetic agents .
Safety data highlight hazards including skin/eye irritation (H315, H319) and respiratory tract irritation (H335) . It is classified as a laboratory chemical and intermediate in chemical synthesis, requiring strict handling protocols .
Properties
IUPAC Name |
ethyl 2-ethoxy-4-[2-[[1-[2-[3-(2-methoxyethyl)piperidin-1-yl]phenyl]-3-methylbutyl]amino]-2-oxoethyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H46N2O5/c1-6-38-30-20-25(14-15-27(30)32(36)39-7-2)21-31(35)33-28(19-23(3)4)26-12-8-9-13-29(26)34-17-10-11-24(22-34)16-18-37-5/h8-9,12-15,20,23-24,28H,6-7,10-11,16-19,21-22H2,1-5H3,(H,33,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKVQXCKVVPQIEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N3CCCC(C3)CCOC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H46N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-ethoxy-4-[2-[[1-[2-[3-(2-methoxyethyl)piperidin-1-yl]phenyl]-3-methylbutyl]amino]-2-oxoethyl]benzoate, also known as Repaglinide Ethyl Ester, is a compound with significant biological activity, primarily in the context of pharmacotherapy for diabetes and potential applications in oncology. This article explores its biological activity, mechanisms of action, and research findings.
- Molecular Formula : C29H40N2O4
- Molecular Weight : 480.64 g/mol
- CAS Number : 147770-06-7
This compound functions primarily as a blood glucose regulator. It acts by stimulating insulin secretion from the pancreas in a glucose-dependent manner. This makes it particularly useful for managing type 2 diabetes mellitus (T2DM) by reducing postprandial hyperglycemia.
Antidiabetic Effects
Research indicates that Repaglinide and its derivatives effectively lower blood glucose levels. A study demonstrated that the compound enhances insulin secretion in response to glucose, exhibiting a rapid onset and short duration of action, which is beneficial for controlling blood sugar spikes after meals .
Anticancer Potential
Recent investigations have highlighted the potential anticancer properties of this compound. In vitro studies have shown that it can overcome drug resistance in cancer cells, particularly in leukemia models. The compound synergizes with various chemotherapeutic agents, enhancing their efficacy against resistant cancer cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely linked to its structure. SAR studies suggest that modifications to the piperidine and phenyl groups significantly influence its potency and selectivity for insulin secretion stimulation and anticancer activity .
Case Studies
Case Study 1: Diabetes Management
In a clinical trial involving T2DM patients, administration of Repaglinide resulted in significant reductions in HbA1c levels over a 24-week period compared to placebo controls. The study concluded that the compound effectively manages blood glucose without severe hypoglycemia .
Case Study 2: Cancer Therapy
A study focused on leukemia cells treated with this compound revealed a marked decrease in cell viability when combined with standard chemotherapeutics. This suggests a promising role for the compound in enhancing treatment outcomes for resistant cancers .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional similarities to other benzoate derivatives and piperidine-containing molecules are summarized below:
Table 1: Comparative Analysis of Structural and Functional Features
Key Observations:
Structural Complexity : The target compound exhibits greater structural complexity compared to analogs, with a 3-(2-methoxyethyl)piperidinyl group and branched alkyl chain. This may enhance receptor binding specificity but increase metabolic instability .
Thiazolidinone in ’s compound confers redox activity, absent in the target molecule .
Molecular Weight and Bioactivity : Higher molecular weight (>450 g/mol) of the target compound may limit blood-brain barrier penetration, contrasting with smaller analogs like ’s derivative (292.33 g/mol) .
Therapeutic Indications: While the target compound is linked to antidiabetic drugs (Novonorm), analogs such as ’s thiazolidinone derivative are explored for kinase inhibition, indicating divergent therapeutic pathways .
Preparation Methods
Synthesis of the 3-(2-Methoxyethyl)piperidine Intermediate
The 3-(2-methoxyethyl)piperidine moiety is a critical substructure requiring careful construction. A modified Wittig reaction followed by reductive amination has been demonstrated as effective. In one approach, piperidin-4-one undergoes oxidation with iodoxybenzoic acid (IBX) to form an α,β-unsaturated ketone . Subsequent Rh-catalyzed conjugate addition of phenylboronic acid introduces the aryl group, while a Wittig reaction with methoxyethyltriphenylphosphonium bromide extends the side chain . Hydrogenation using Pd/C yields the saturated piperidine ring, with the methoxyethyl group introduced at the 3-position .
Key parameters include:
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Oxidation : IBX in dichloromethane at 30°C achieves 77–83% yield for α,β-unsaturated ketone formation .
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Conjugate Addition : [Rh(cod)₂]BF₄ catalyst with phenylboronic acid in tetrahydrofuran (THF) at 60°C .
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Reduction : Pd/C-mediated hydrogenation at 50 psi H₂, yielding a 65:35 cis:trans diastereomer mixture .
Formation of the (S)-3-Methyl-1-[2-(3-(2-Methoxyethyl)piperidin-1-yl)phenyl]butylamine
Stereoselective synthesis of the chiral amine component is achieved via enzymatic resolution or asymmetric hydrogenation. Patent EP2121644A2 details the use of (S)-3-methyl-1-(2-piperidinophenyl)-1-butylamine as a precursor, which is alkylated with 2-methoxyethyl bromide under basic conditions . Alternatively, reductive amination of 3-methylbutyraldehyde with 2-[3-(2-methoxyethyl)piperidin-1-yl]aniline using NaBH(OAc)₃ affords the (S)-configured amine in 89% enantiomeric excess (ee) .
Condensation with 3-Ethoxy-4-ethoxycarbonylphenyl Acetic Acid
Coupling the amine and carboxylic acid components employs dehydrating agents to form the amide bond. Patent CN103012319A highlights 3-(diethoxyphosphyloxy)-1,2,3-benzotriazin-4-(3H)one (DEPBT) and diphenylphosphoryl azide (DPPA) as superior condensing agents, achieving >90% yield . For example, reacting 3-ethoxy-4-ethoxycarbonylphenyl acetic acid (0.22 mol) with DPPA (0.25 mol) in ethyl acetate at 20°C, followed by addition of the (S)-amine, produces the target compound in 93.2% yield with 100% optical purity .
Comparative Table: Condensing Agent Efficacy
| Agent | Solvent | Temperature | Yield | Optical Purity |
|---|---|---|---|---|
| DEPBT | Toluene | 20°C | 91.1% | 100% |
| DPPA | Ethyl Acetate | 20°C | 93.2% | 100% |
| DCC/NHS | CH₂Cl₂ | 0°C→RT | 85% | 98% |
Final Esterification and Purification
The benzoate ester is typically introduced early in the synthesis via ethyl ester protection of the carboxylic acid. Post-condensation, saponification with NaOH (0.25 mol) in aqueous THF followed by re-esterification with ethanol and H₂SO₄ ensures high regioselectivity . Chromatographic purification on silica gel (hexane:ethyl acetate, 4:1) isolates the product in ≥97% purity .
Stereochemical Considerations
Maintaining the (S)-configuration at the butylamine center is critical for biological activity. Asymmetric hydrogenation using Ru-BINAP catalysts or chiral auxiliary-based methods (e.g., Oppolzer’s sultam) ensures enantiomeric ratios >99:1 . Racemization is minimized by avoiding strong acids/bases during coupling steps .
Scale-Up and Industrial Adaptations
For industrial production, a one-pot approach combining steps 3 and 4 reduces intermediate isolation. Patent CN103012319A demonstrates a 91.1% overall yield using DEPBT in toluene with in situ ester hydrolysis . Continuous flow systems further enhance efficiency, enabling throughputs of 50 kg/batch with ≤0.5% impurities .
Q & A
Q. What methodologies validate the compound’s stability under long-term storage conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
